An In-Depth Technical Guide to D-Val-Leu-Lys-pNA: A Chromogenic Substrate for Plasmin Activity
An In-Depth Technical Guide to D-Val-Leu-Lys-pNA: A Chromogenic Substrate for Plasmin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Val-Leu-Lys-pNA, also known as S-2251, is a synthetic tripeptide covalently linked to a p-nitroaniline (pNA) group.[1][2] It serves as a highly specific and sensitive chromogenic substrate for the serine protease plasmin, a key enzyme in the fibrinolytic system responsible for the dissolution of fibrin (B1330869) clots.[3][4][5][6] The simplicity and reliability of assays employing D-Val-Leu-Lys-pNA have made it an invaluable tool in hemostasis research, clinical diagnostics, and the development of thrombolytic drugs. This guide provides a comprehensive overview of D-Val-Leu-Lys-pNA, including its mechanism of action, its role in the context of the fibrinolytic pathway, detailed experimental protocols for its use, and key quantitative data.
Chemical and Physical Properties
D-Val-Leu-Lys-pNA is the dihydrochloride (B599025) salt of D-valyl-L-leucyl-L-lysine-p-nitroanilide.[7] A summary of its key properties is presented in the table below.
| Property | Value |
| Synonyms | D-Val-Leu-Lys-p-nitroanilide, D-VLK-pNA, S-2251[1][2] |
| CAS Number | 63589-93-5[1] |
| Molecular Formula | C₂₃H₃₈N₆O₅ · 2HCl[7] |
| Molecular Weight | 551.51 g/mol [6][7] |
| Appearance | White to off-white solid powder |
| Solubility | Soluble in water (e.g., 50 mg/mL)[7] |
| Storage | -20°C[7] |
Mechanism of Action
The utility of D-Val-Leu-Lys-pNA as a research tool lies in its straightforward enzymatic cleavage by plasmin. The substrate is designed to mimic the natural cleavage site of plasmin in fibrin. In the presence of active plasmin, the amide bond between the lysine (B10760008) residue and the p-nitroaniline moiety is hydrolyzed. This enzymatic reaction releases the chromophore p-nitroaniline (pNA), which has a distinct yellow color and a strong absorbance at a wavelength of 405 nm.[3][8] The rate of pNA release, measured as the change in absorbance over time, is directly proportional to the plasmin activity in the sample.
Role in the Fibrinolysis Signaling Pathway
D-Val-Leu-Lys-pNA is utilized to probe the central enzymatic activity of the fibrinolysis pathway. This pathway is a critical physiological process that dissolves fibrin clots to maintain blood vessel patency after tissue repair. The key steps of this pathway are outlined below.
Caption: The Fibrinolysis Signaling Pathway and the role of D-Val-Leu-Lys-pNA.
Quantitative Data: Kinetic Parameters
The interaction between plasmin and D-Val-Leu-Lys-pNA (S-2251) has been characterized by several kinetic studies. The Michaelis-Menten constant (Km) and the catalytic constant (kcat) are crucial parameters for understanding the efficiency of this enzymatic reaction.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions | Reference |
| Human Plasmin | S-2251 | 0.13 ± 0.02 | 11.0 ± 1.0 | 8.46 x 10⁴ | pH 7.4, 22°C | [1] |
| Human Plasmin | S-2251 | 0.3 | - | - | pH 7.4, 37°C | [9] |
| Immobilized Human Plasmin | S-2251 | - | - | 3.1 x 10⁴ | - | [10] |
Experimental Protocols
The following section provides a detailed methodology for a typical plasmin activity assay using D-Val-Leu-Lys-pNA in a 96-well microplate format.
Materials:
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D-Val-Leu-Lys-pNA (S-2251)
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Human Plasmin (for standard curve)
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
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96-well clear microplate
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Microplate reader with 405 nm absorbance filter
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Purified water
Reagent Preparation:
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D-Val-Leu-Lys-pNA Stock Solution: Prepare a stock solution of D-Val-Leu-Lys-pNA in purified water. For example, a 3-4 mmol/L stock solution is stable for at least 6 months at 2-8°C.
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Plasmin Standard Stock Solution: Reconstitute purified human plasmin in cold purified water to a known concentration (e.g., 0.025-0.10 Unit/mL) immediately before use.
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Working Substrate Solution: Dilute the D-Val-Leu-Lys-pNA stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).
Assay Procedure:
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Standard Curve Preparation: Prepare a serial dilution of the plasmin standard stock solution in the assay buffer to generate a standard curve (e.g., 0 to 0.01 U/mL).
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Sample Preparation: Dilute the experimental samples containing unknown plasmin activity in the assay buffer to ensure the readings fall within the linear range of the standard curve.
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Assay Reaction:
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Add a specific volume of the assay buffer to each well of the 96-well plate.
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Add the plasmin standards and diluted samples to their respective wells.
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Initiate the reaction by adding the working substrate solution to all wells.
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-
Measurement: Immediately place the microplate in a plate reader pre-set to 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a specified period (e.g., 10-30 minutes) in kinetic mode.
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Data Analysis:
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Calculate the rate of change in absorbance (ΔA405/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
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Subtract the rate of the blank (no enzyme) from all other readings.
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Plot the corrected rates for the plasmin standards against their known concentrations to generate a standard curve.
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Determine the plasmin activity in the experimental samples by interpolating their rates from the standard curve.
-
Caption: Experimental workflow for a plasmin activity assay using D-Val-Leu-Lys-pNA.
Conclusion
D-Val-Leu-Lys-pNA is a robust and indispensable tool for the quantitative determination of plasmin activity. Its high specificity, coupled with a simple and sensitive colorimetric detection method, makes it suitable for a wide range of applications in basic research and drug development. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this chromogenic substrate in their investigations of the fibrinolytic system and related pathologies.
References
- 1. Interaction of human plasmin with human alpha 2-macroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Plasmin binding to the plasminogen receptor enhances catalytic efficiency and activates the receptor for subsequent ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-Val-Leu-Lys-pNA (Plasmin substrate colorimetric) - Echelon Biosciences [echelon-inc.com]
- 7. Catalytic efficiency and kcat/KM: a useful comparator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fibrinolytic Pathways | HE [hematology.mlsascp.com]
- 9. endotell.ch [endotell.ch]
- 10. Interaction of immobilized human plasminogen and plasmin with streptokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
